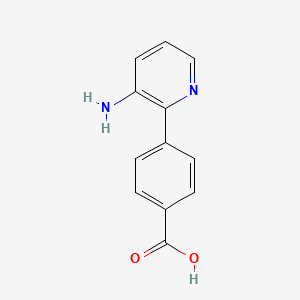

4-(3-Aminopyridin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXNNSVOYEEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(3-Aminopyridin-2-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(3-aminopyridin-2-yl)benzoic acid, a valuable building block in pharmaceutical research and drug development. The synthesis is primarily achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This guide provides detailed experimental protocols for each step, including the synthesis of the requisite starting materials.

Overall Synthesis Pathway

The most common and efficient route to synthesize 4-(3-aminopyridin-2-yl)benzoic acid involves the initial formation of a carbon-carbon bond between a pyridine and a benzoic acid moiety, followed by the chemical reduction of a nitro functional group to the desired amine.

Caption: Overall synthetic route to 4-(3-aminopyridin-2-yl)benzoic acid.

Step 1: Synthesis of Starting Materials

Synthesis of 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a key starting material and can be synthesized from 2-hydroxypyridine in a two-step process involving nitration followed by chlorination.[1]

Experimental Protocol:

-

Step 1: Nitration of 2-Hydroxypyridine to 3-Nitro-2-hydroxypyridine

-

To a stirred solution of sulfuric acid, add 2-hydroxypyridine portion-wise while maintaining the temperature below 40°C.

-

Cool the mixture to 0°C and slowly add a mixture of nitric acid and sulfuric acid, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 18 hours.[1]

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with cold water and dry to yield 3-nitro-2-hydroxypyridine.

-

-

Step 2: Chlorination of 3-Nitro-2-hydroxypyridine

-

Suspend 3-nitro-2-hydroxypyridine in thionyl chloride containing a catalytic amount of N,N-dimethylformamide.[1]

-

Heat the mixture at reflux for 3 hours.[1]

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-nitropyridine. The product can be further purified by recrystallization from ethyl acetate.

-

| Parameter | Value | Reference |

| Nitration Temperature | 60°C | [1] |

| Nitration Time | 18 hours | [1] |

| Chlorination Reagent | Thionyl chloride / DMF | [1] |

| Chlorination Temperature | Reflux (approx. 76°C) | |

| Chlorination Time | 3 hours | [1] |

Synthesis of 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid can be prepared from 4-bromobenzoic acid via a borylation reaction.

Experimental Protocol:

-

To a solution of 4-bromobenzoic acid in a suitable solvent such as dry tetrahydrofuran (THF), add n-butyllithium at a low temperature (e.g., -78°C) under an inert atmosphere.

-

After stirring for a period, add triisopropyl borate dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and then quench with an aqueous acid solution (e.g., HCl).

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to yield 4-carboxyphenylboronic acid. A patent describes a high-yield process involving an amidation-protection strategy followed by lithiation, borylation, and hydrolysis, achieving yields of up to 98%.[2] Another method involves the oxidation of 4-bromotoluene with potassium permanganate followed by purification, yielding the product in over 80% yield.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Bromobenzoic Acid | [2] |

| Borylating Agent | Triisopropyl borate | |

| Reaction Temperature | -78°C to room temperature | |

| Reported Yield | up to 98% | [2] |

Step 2: Suzuki-Miyaura Cross-Coupling

The core carbon-carbon bond is formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid to produce 4-(3-nitropyridin-2-yl)benzoic acid.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Analogous Procedure):

-

In a reaction vessel, combine 2-chloro-3-nitropyridine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.02 mmol) with a suitable ligand like SPhos (0.04 mmol), and a base such as potassium phosphate (K3PO4, 2.0 mmol).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring at a temperature ranging from 60°C to 100°C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

| Parameter | Recommended Value | Reference |

| Catalyst System | Pd(OAc)2 / SPhos | [3][4] |

| Base | K3PO4 | [4] |

| Solvent | Dioxane / Water | [4] |

| Temperature | 60-100°C | [4] |

| Reactant Ratio | ~1.2 eq. of boronic acid | [5] |

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 4-(3-nitropyridin-2-yl)benzoic acid to the corresponding amine, yielding the target compound 4-(3-aminopyridin-2-yl)benzoic acid.

Experimental Protocol (Analogous Procedure):

This protocol is adapted from the reduction of similar 2-anilino-3-nitropyridine derivatives.[1]

-

Dissolve 4-(3-nitropyridin-2-yl)benzoic acid in a suitable solvent, such as methanol or ethanol.

-

Add an excess of a reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O).

-

Heat the mixture at reflux for several hours (e.g., 3 hours).[1]

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or recrystallization. Yields for similar reductions are reported to be in the range of 77-85%.[1]

| Parameter | Recommended Value | Reference |

| Reducing Agent | Stannous Chloride (SnCl2) | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | ~3 hours | [1] |

| Analogous Yield | 77-85% | [1] |

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to metal-acid reductions.

Experimental Protocol (General Procedure):

-

Dissolve 4-(3-nitropyridin-2-yl)benzoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the product.

Conclusion

The synthesis of 4-(3-aminopyridin-2-yl)benzoic acid is a multi-step process that can be achieved with good overall yields. The key steps, Suzuki-Miyaura coupling and nitro group reduction, are well-established reactions in organic synthesis. The provided protocols, based on analogous and well-documented procedures, offer a solid foundation for researchers to produce this important compound for further investigation and application in drug discovery and development. Careful optimization of reaction conditions for the specific substrates will likely lead to improved yields and purity.

References

- 1. Page loading... [guidechem.com]

- 2. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

In-depth Technical Guide: 4-(3-Amino-pyridin-2-yl)-benzoic acid (CAS 886505-75-5)

A comprehensive review of the available scientific literature reveals a significant lack of published data regarding the properties, synthesis, and biological activity of the chemical compound 4-(3-Amino-pyridin-2-yl)-benzoic acid, assigned the CAS number 886505-75-5.

Despite extensive searches of scientific databases and patent literature, no specific experimental studies, quantitative data, or detailed experimental protocols associated with this compound could be identified. Its primary appearance is within the catalogs of chemical suppliers, indicating its availability for research purposes, but not its application or studied effects.

This document aims to provide a foundational understanding based on its chemical structure and to highlight the absence of empirical data, thereby identifying a knowledge gap for potential future research.

Physicochemical Properties (Theoretical)

Due to the absence of experimental data, the physicochemical properties of 4-(3-Amino-pyridin-2-yl)-benzoic acid can only be predicted based on its structure. These predictions are useful for initial experimental design but must be confirmed empirically.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₀N₂O₂ | --- |

| Molecular Weight | 214.22 g/mol | --- |

| XLogP3 | 1.9 | Prediction suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | The amine (NH₂) and carboxylic acid (OH) groups. |

| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms in the pyridine ring and the two oxygen atoms in the carboxylic acid group. |

| Rotatable Bond Count | 2 | --- |

| Exact Mass | 214.074227 g/mol | --- |

| Topological Polar Surface Area | 78.9 Ų | --- |

| Heavy Atom Count | 16 | --- |

| Complexity | 253 | --- |

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis

No specific, peer-reviewed synthesis protocols for 4-(3-Amino-pyridin-2-yl)-benzoic acid were found in the public domain. However, based on its structure—a substituted aminopyridine linked to a benzoic acid—a plausible synthetic route could involve a Suzuki coupling reaction.

Hypothetical Suzuki Coupling Workflow

This diagram illustrates a potential, unverified synthetic pathway.

Caption: Hypothetical Suzuki coupling for synthesis.

Biological Activity and Signaling Pathways

There is no available literature detailing any investigation into the biological activity of 4-(3-Amino-pyridin-2-yl)-benzoic acid. Consequently, no associated signaling pathways have been identified or proposed. The compound's structure, featuring a substituted aminopyridine, is a motif present in some biologically active molecules, suggesting potential for interaction with various biological targets. However, without experimental evidence, any discussion of its mechanism of action would be purely speculative.

Experimental Protocols

As no experimental studies have been published, there are no established protocols for assays or experiments involving this compound. Researchers interested in investigating 4-(3-Amino-pyridin-2-yl)-benzoic acid would need to develop and validate their own methodologies from the ground up.

Conclusion and Future Directions

The current body of scientific knowledge on 4-(3-Amino-pyridin-2-yl)-benzoic acid (CAS 886505-75-5) is exceptionally limited. While the compound is commercially available, its synthesis, physicochemical properties, and potential biological effects remain uncharacterized in publicly accessible literature. This presents a clear opportunity for original research.

Future investigations could focus on:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by comprehensive characterization of its physical and chemical properties.

-

Screening for Biological Activity: High-throughput screening against various cellular and biochemical targets to identify potential biological functions.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Identification and Mechanism of Action: Should biological activity be identified, further studies to elucidate its molecular targets and the signaling pathways it modulates would be warranted.

This technical guide underscores the nascent stage of research concerning this particular chemical entity and serves as a call for foundational research to unlock its potential scientific value.

The Rising Potential of 4-(3-Aminopyridin-2-yl)benzoic Acid Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Within this landscape, the heterocyclic scaffold of 4-(3-aminopyridin-2-yl)benzoic acid has emerged as a promising starting point for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of 4-(3-aminopyridin-2-yl)benzoic acid derivatives, focusing on their synthesis, mechanisms of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Core Chemical Structure and Synthetic Strategies

The foundational structure, 4-(3-aminopyridin-2-yl)benzoic acid, with the CAS number 886505-75-5, serves as a versatile building block.[1] Its chemical makeup, featuring a benzoic acid moiety attached to a 3-aminopyridine ring, offers multiple reactive sites for chemical modification, allowing for the creation of extensive derivative libraries.

A general synthetic pathway often involves the coupling of derivatives of 2-chloronicotinonitrile with 4-boronobenzoic acid esters, followed by the reduction of the nitrile group to an amine. Another common approach is the Suzuki coupling of a protected 2-bromo-3-aminopyridine with a 4-carboxyphenylboronic acid derivative. The final deprotection steps then yield the desired 4-(3-aminopyridin-2-yl)benzoic acid derivative.

Potential Biological Activities and Therapeutic Targets

Derivatives of the 4-(3-aminopyridin-2-yl)benzoic acid scaffold have demonstrated a wide array of biological activities, suggesting their potential in treating various diseases. The primary areas of interest include oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity

A significant body of research points towards the anticancer potential of benzoic acid derivatives.[2][3] This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A notable derivative, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a crucial intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the 4-(3-aminopyridin-2-yl)benzoic acid scaffold appears to be a viable backbone for the design of new kinase inhibitors.

-

Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[6] HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

-

Other Anticancer Mechanisms: Various benzoic acid derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, including non-small cell lung cancer and small cell lung cancer.[7][8]

Neurological and Neuroprotective Effects

Derivatives of aminobenzoic acid have been investigated for their potential in treating neurodegenerative diseases, primarily through the inhibition of cholinesterases.[9]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several aminobenzoic acid derivatives have shown potent dual inhibition of both AChE and BChE.[9]

Antimicrobial and Other Activities

The versatility of the benzoic acid scaffold extends to antimicrobial activities.

-

Antibacterial Properties: Derivatives of 4-(benzylamino)benzoic acid have demonstrated moderate activity against various strains of both gram-positive and gram-negative bacteria.[7]

-

Antioxidant Activity: Several aminobenzoic acid derivatives have exhibited significant antioxidant properties, which can be beneficial in a variety of disease states characterized by oxidative stress.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.

Table 1: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives [9]

| Compound | Target Enzyme | IC50 (µM) |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 |

| Derivative 12 | AChE | 0.12 ± 0.03 |

| Derivative 12 | BChE | 0.13 ± 1.75 |

Table 2: Antioxidant Activity of Aminobenzoic Acid Derivatives [9]

| Compound | Assay | IC50 (µM) |

| Derivative 12 | DPPH Scavenging | 14.9 ± 1.18 |

| Derivative 13 | DPPH Scavenging | 16.4 ± 0.11 |

Table 3: Anticancer Activity of 4-(benzylamino)benzoic Acid Derivatives [7]

| Compound | Cell Line | IC50 (µM) |

| Compound 18 | A549 (Non-Small Cell Lung Cancer) | 90.69 |

| Compound 18 | H69 (Small Cell Lung Cancer) | 32.22 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are generalized protocols for key experiments cited in the literature.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

-

Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) over time.

-

-

Data Analysis: The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant potential of compounds.

-

Preparation of Reagents: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol).

-

Assay Procedure:

-

Add the test compound at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

-

Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The percentage of scavenging is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

Caption: General workflow for the development and evaluation of novel therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 5. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility and Stability of 4-(3-Aminopyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of the novel active pharmaceutical ingredient (API), 4-(3-Aminopyridin-2-yl)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices derived from international guidelines and related research. The successful development of any new chemical entity into a viable drug product hinges on a thorough understanding of its physicochemical properties. This guide serves as a foundational resource for researchers initiating preformulation studies on 4-(3-Aminopyridin-2-yl)benzoic acid.

Solubility Determination

The solubility of an API is a critical determinant of its oral bioavailability and dictates the formulation strategy. The following sections outline the standard experimental protocols for determining the pH-dependent aqueous solubility and solubility in various organic solvents.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of 4-(3-Aminopyridin-2-yl)benzoic acid in a given solvent at a specific temperature when the system is at equilibrium.

Materials and Equipment:

-

4-(3-Aminopyridin-2-yl)benzoic acid (solid form, with known purity and polymorphic form)

-

Selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile, etc.)[3][4][5][6][7]

-

Temperature-controlled orbital shaker or rotator

-

Vials with screw caps

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Add an excess amount of solid 4-(3-Aminopyridin-2-yl)benzoic acid to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1][8]

-

Agitate the samples for a predetermined period to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, or 72 hours).[8]

-

After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of 4-(3-Aminopyridin-2-yl)benzoic acid using a validated analytical method.

-

For pH-dependent solubility, repeat the experiment using buffers at various pH values (e.g., pH 1.2, 4.5, 6.8).[1][9]

Data Presentation:

The solubility data should be presented in a clear and organized table.

Table 1: Solubility of 4-(3-Aminopyridin-2-yl)benzoic acid in Various Solvents

| Solvent System (pH for aqueous) | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| 0.1 N HCl (pH 1.2) | 25 ± 1 | Data to be determined | HPLC-UV |

| Acetate Buffer (pH 4.5) | 25 ± 1 | Data to be determined | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 25 ± 1 | Data to be determined | HPLC-UV |

| Water | 25 ± 1 | Data to be determined | HPLC-UV |

| Ethanol | 25 ± 1 | Data to be determined | HPLC-UV |

| Methanol | 25 ± 1 | Data to be determined | HPLC-UV |

| Acetonitrile | 25 ± 1 | Data to be determined | HPLC-UV |

| Dichloromethane | 25 ± 1 | Data to be determined | HPLC-UV |

| Toluene | 25 ± 1 | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 ± 1 | Data to be determined | HPLC-UV |

Note: The table is a template. Actual data needs to be generated through experimentation.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of an API and to identify its degradation products.[10][11][] The stability of 4-(3-Aminopyridin-2-yl)benzoic acid should be evaluated under various stress conditions, as well as in long-term and accelerated studies as per ICH guidelines.[10][11][13]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.[10][13]

Objective: To investigate the degradation of 4-(3-Aminopyridin-2-yl)benzoic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials and Equipment:

-

4-(3-Aminopyridin-2-yl)benzoic acid

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled ovens

-

Validated stability-indicating HPLC method (capable of separating the parent drug from its degradation products)

-

LC-MS for identification of degradation products

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of 4-(3-Aminopyridin-2-yl)benzoic acid in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period.

-

Analyze samples at different time points to determine the extent of degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature and analyze at various time points.

-

The degradation of boronic acid derivatives can be initiated by an oxidative pathway.[14]

-

-

Photostability:

-

Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Thermal Stability:

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for 4-(3-Aminopyridin-2-yl)benzoic acid

| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (m/z) |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solid) | 1.2 million lux h, 200 W h/m² | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solution) | 1.2 million lux h, 200 W h/m² | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | 70 °C, 48h | Data to be determined | Data to be determined | Data to be determined |

Note: The table is a template. Actual data needs to be generated through experimentation.

Caption: Forced Degradation Study Workflow.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the API under defined storage conditions.[11][15]

Objective: To evaluate the stability of 4-(3-Aminopyridin-2-yl)benzoic acid under ICH-recommended long-term and accelerated storage conditions to establish a re-test period.

Materials and Equipment:

-

At least three primary batches of 4-(3-Aminopyridin-2-yl)benzoic acid.[11][15]

-

Container closure system that simulates the proposed packaging for storage and distribution.[10][13][15]

-

ICH-compliant stability chambers.

-

Validated stability-indicating analytical method.

Procedure:

-

Package the API samples from at least three primary batches in the selected container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[10][13][15]

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation:

The stability data should be tabulated, showing the results for each batch at each time point and storage condition.

Table 3: Accelerated Stability Data for 4-(3-Aminopyridin-2-yl)benzoic acid (40 °C ± 2 °C / 75% RH ± 5% RH)

| Test Parameter | Specification | Initial | 3 Months | 6 Months |

| Batch 1 | ||||

| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |

| Assay (%) | 98.0 - 102.0 | 99.5 | Data to be determined | Data to be determined |

| Total Impurities (%) | NMT 1.0 | 0.1 | Data to be determined | Data to be determined |

| Batch 2 | ||||

| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined |

| Total Impurities (%) | NMT 1.0 | 0.08 | Data to be determined | Data to be determined |

| Batch 3 | ||||

| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |

| Assay (%) | 98.0 - 102.0 | 99.6 | Data to be determined | Data to be determined |

| Total Impurities (%) | NMT 1.0 | 0.12 | Data to be determined | Data to be determined |

Note: The table is a template. Actual data needs to be generated through experimentation. A similar table should be created for long-term stability data.

Caption: ICH Stability Study Workflow.

Conclusion

This technical guide outlines the fundamental experimental protocols for determining the solubility and stability of 4-(3-Aminopyridin-2-yl)benzoic acid. While specific data for this molecule is not yet publicly available, the methodologies described herein provide a robust framework for researchers to generate the necessary data for preformulation and formulation development. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data essential for advancing the development of this promising compound.

References

- 1. who.int [who.int]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

Discovery and history of aminopyridine benzoic acid compounds

An In-depth Technical Guide to the Discovery and History of Aminopyridine Benzoic Acid Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fusion of aminopyridine and benzoic acid moieties has given rise to a versatile class of compounds with significant applications across medicinal chemistry. This technical guide traces the historical development of these compounds, from the early discovery of aminopyridines as potassium channel blockers to the modern synthesis of complex derivatives targeting novel biological pathways. We will explore two primary mechanisms of action: the modulation of neuronal activity through potassium channel blockade and the inhibition of bacterial fatty acid synthesis. This document provides detailed experimental protocols for key syntheses, summarizes quantitative pharmacological data, and uses visualizations to illustrate complex pathways and workflows, serving as a comprehensive resource for professionals in drug discovery and development.

Introduction: Foundational Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable physicochemical properties and ability to interact with a wide range of biological targets. Both the aminopyridine and benzoic acid moieties belong to this elite group.

-

Aminopyridines : The aminopyridine scaffold is a simple, low-molecular-weight moiety recognized for its utility in synthesizing diverse biological molecules.[1] Its functionalized nature provides a versatile starting point for creating complex pharmacophores with minimal side reactions.[1] The 4-aminopyridine (4-AP) isomer, in particular, has a long history as a pharmacological tool and therapeutic agent.[2]

-

Benzoic Acid : As a fundamental aromatic carboxylic acid, the benzoic acid scaffold is a cornerstone in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[3] Its carboxylic acid group provides a key interaction point for many biological targets and a handle for further chemical modification.

The strategic combination of these two scaffolds into aminopyridine benzoic acid compounds and their derivatives has unlocked novel therapeutic potential, leading to compounds that address neurological disorders, bacterial infections, and beyond.

Historical Development and Discovery

The journey of aminopyridine benzoic acid compounds is not one of a single discovery but rather a convergence of independent research streams that eventually revealed a powerful synergy.

The Rise of 4-Aminopyridine (4-AP)

The history of 4-aminopyridine is a prime example of pharmacological repurposing. It was first developed in 1963 as a bird poison.[4][5] Its potent effects on the nervous system, however, prompted further investigation. In the 1970s, Bulgarian pharmacologists and anesthetists were the first to approve 4-AP for clinical application, having confirmed its ability to reverse the effects of non-depolarizing muscle relaxants.[4][5]

Subsequent research elucidated its mechanism of action as a non-selective blocker of voltage-gated potassium (K+) channels.[6][7] In demyelinated axons, as seen in conditions like multiple sclerosis (MS), the exposure of these potassium channels leads to a "leaking" of current that impairs the transmission of action potentials.[6] By blocking these exposed channels, 4-AP enhances signal conduction.[6] This understanding led to the development and eventual FDA approval in 2010 of its slow-release formulation, dalfampridine (Ampyra), for improving walking in patients with MS.[2][4]

Convergence: Synthesis of Aminopyridine Carboxylic Acids

While 4-AP itself was being explored, chemists were developing methods to synthesize aminopyridine carboxylic acids as key intermediates for more complex molecules. An early example includes a facile synthesis for 5-aminopyridazine-4-carboxylic acid reported in 1977.[8] More recently, efficient, high-yield protocols have been established for compounds like 4-aminopyridine-2-carboxylic acid, which serves as a crucial building block for pharmaceuticals targeting neurological disorders and other bioactive molecules.[3][9] Modern synthetic advancements, such as copper-catalyzed C(sp²)-H functionalization, have further streamlined the process of combining benzoic acids with 2-aminopyridines to create complex heterocyclic systems.[10]

Key Mechanisms of Action

Aminopyridine benzoic acid derivatives exert their biological effects through diverse mechanisms, two of which have been extensively validated and are central to their therapeutic applications.

Modulation of Neuronal Activity via K+ Channel Blockade

The primary mechanism for which 4-AP and its derivatives are known is the blockade of voltage-gated potassium channels.[11] Demyelination in neurological injuries and diseases like MS exposes these channels along the axon. The resulting potassium efflux prevents sufficient depolarization to propagate an action potential, leading to conduction block.

4-AP derivatives physically obstruct these channels, prolonging the action potential and restoring nerve impulse conduction.[6][11] This has been the foundation for developing treatments for spinal cord injury and MS.[11][12] The functionalization of the core 4-AP structure, including the creation of carbamate derivatives, has been an attempt to improve clinical efficacy while reducing the toxicity associated with the parent compound.[11][12]

Inhibition of Bacterial Fatty Acid Synthesis (FabI)

A distinct and critical mechanism of action was discovered through high-throughput screening for new antibacterial agents. An aminopyridine derivative was identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[13][14] FabI is an essential enzyme that catalyzes the final reduction step in the elongation cycle of the bacterial fatty acid synthesis (FAS-II) pathway.[15][16] This pathway is crucial for producing the lipids necessary for bacterial cell membranes.[16]

By binding to the active site of FabI, these aminopyridine-based inhibitors prevent the enzyme from interacting with its natural substrate, effectively halting the FAS-II pathway and leading to bacterial cell death.[13][16] Because the bacterial FAS-II pathway is significantly different from the fatty acid synthesis process in humans, FabI inhibitors offer high specificity, making them an attractive target for developing new antibiotics to combat resistant pathogens like Staphylococcus aureus.[14][16]

Experimental Protocols and Workflows

Detailed Protocol: Synthesis of 4-Aminopyridine-2-Carboxylic Acid

This protocol describes a common and high-yield synthesis of 4-aminopyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[9]

Materials:

-

Picloram (8 g, 33 mmol)

-

10% Palladium on Carbon (Pd/C) (1.2 g)

-

10% aqueous Lithium Hydroxide (LiOH) solution (44 mL)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Hydrogenation Setup: In a suitable pressure vessel, create a thick suspension of Picloram (8 g) and 10% Pd/C (1.2 g) in the 10% aqueous LiOH solution (44 mL).

-

Initial Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the vessel to 45 PSI with hydrogen and stir the mixture at 40°C for 4 hours.

-

Heating: Increase the temperature to 70°C and maintain with stirring for 12 hours.

-

Filtration: After the reaction is complete, cool the suspension and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Precipitation: Transfer the filtrate to a new vessel. While stirring, slowly add concentrated HCl to acidify the solution to a pH of approximately 3. A precipitate will form.

-

Isolation and Drying: Collect the solid product by filtration. Dry the solid overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid (Typical yield: ~4.6 g, 99%).[9]

General Workflow for Biological Evaluation

The discovery and validation of novel aminopyridine derivatives follow a structured workflow, from initial screening to in vivo validation. This process is exemplified by the development of both K+ channel blockers and FabI inhibitors.

Quantitative Data Summary

Quantitative data is essential for comparing the potency and efficacy of different compounds. The following tables summarize key pharmacological data for representative aminopyridine derivatives.

Table 1: Potassium Channel Blocker Activity

| Compound | Target Channel | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Aminopyridine | Kv1.1 | 170 |

| 4-Aminopyridine | Kv1.2 | 230 | |

Table 2: Antibacterial and FabI Inhibitory Activity

| Compound | Target | IC₅₀ (μM) | MIC (μg/mL) | Organism | Reference |

|---|---|---|---|---|---|

| Derivative 9 | S. aureus FabI | 2.4 | - | - | [13][14] |

| Derivative 9 | H. influenzae FabI | 4.2 | - | - | [13][14] |

| Derivative 9 | - | - | 0.5 | S. aureus |[13][14] |

Visualizing Molecular Pathways and Processes

DOT Script for Synthesis of 4-Aminopyridine-2-Carboxylic Acid

The following diagram illustrates the key steps and transformations in the synthesis of 4-aminopyridine-2-carboxylic acid from Picloram.

DOT Script for Bacterial Fatty Acid Synthesis (FAS-II) and FabI Inhibition

This diagram shows a simplified bacterial fatty acid elongation cycle and highlights the point of inhibition by aminopyridine-based FabI inhibitors.

Conclusion

The aminopyridine benzoic acid structural class represents a remarkable example of molecular versatility in drug development. From the historical foundation of 4-aminopyridine as a potassium channel modulator for neurological disorders to the targeted design of derivatives as potent antibacterial FabI inhibitors, these compounds have demonstrated significant therapeutic potential. Their continued exploration, aided by modern synthetic methods and a deeper understanding of their mechanisms of action, promises to yield next-generation therapeutics for a wide range of challenging diseases. This guide serves as a foundational resource for scientists dedicated to harnessing the power of these privileged scaffolds in future drug discovery endeavors.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. neurology.org [neurology.org]

- 7. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]

- 12. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. audreyli.com [audreyli.com]

- 15. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

In Silico Screening of 4-(3-Aminopyridin-2-yl)benzoic acid for Kinase Inhibition: A Technical Guide

Abstract

Protein kinases are critical regulators of cellular signaling and represent a prominent class of drug targets, particularly in oncology. The aminopyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors. This technical guide outlines a comprehensive in silico screening workflow for evaluating the potential of 4-(3-Aminopyridin-2-yl)benzoic acid as a kinase inhibitor. The workflow encompasses target selection, molecular docking, virtual screening, and molecular dynamics simulations. Furthermore, this guide provides detailed experimental protocols for in vitro validation of in silico hits, focusing on robust and widely used kinase inhibition assays. Visualizations of the screening workflow and relevant signaling pathways are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The aminopyridine core is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide presents a hypothetical, yet detailed, in silico screening of 4-(3-Aminopyridin-2-yl)benzoic acid, a compound featuring this key scaffold. The objective is to identify potential kinase targets for this compound and to provide a roadmap for its subsequent experimental validation.

This document details a multi-step computational strategy, beginning with the selection of a diverse panel of kinases, followed by molecular docking and virtual screening to predict binding affinity and mode. The stability of the predicted protein-ligand complexes is then assessed using molecular dynamics simulations. To bridge the gap between computational predictions and experimental reality, detailed protocols for common kinase inhibition assays are also provided.

In Silico Screening Methodology

The in silico screening process is a systematic approach to identify and prioritize potential drug candidates from a virtual library. The workflow for screening 4-(3-Aminopyridin-2-yl)benzoic acid against a panel of selected kinases is outlined below.

Target Selection

Based on the prevalence of the aminopyridine scaffold in known kinase inhibitors, a representative panel of kinases from different families was selected for this hypothetical screening:

-

Tyrosine Kinase: Janus Kinase 2 (JAK2)

-

Serine/Threonine Kinase: Cyclin-Dependent Kinase 9 (CDK9)

-

MAP Kinase: c-Jun N-terminal Kinase 1 (JNK1)

In Silico Screening Workflow

Detailed In Silico Protocols

-

Obtain Protein Structures: Download the 3D crystal structures of the selected kinases (JAK2, CDK9, JNK1) from the Protein Data Bank (PDB).

-

Pre-processing: Remove all non-essential components from the PDB files, including water molecules, co-solvents, and co-crystallized ligands.

-

Protonation and Optimization: Add hydrogen atoms to the protein structures and assign correct protonation states for titratable residues at a physiological pH of 7.4.

-

Energy Minimization: Perform a constrained energy minimization of the protein structures to relieve any steric clashes and to optimize the hydrogen-bonding network.

-

3D Structure Generation: Generate a 3D conformation of 4-(3-Aminopyridin-2-yl)benzoic acid.

-

Ionization State: Determine the likely ionization state of the ligand at physiological pH (7.4).

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field.

-

Tautomeric and Rotational States: Generate multiple conformers to account for tautomeric and rotational isomers.

-

Binding Site Definition: Define the ATP-binding site of each kinase as the docking region. This is typically done by specifying a grid box centered on the co-crystallized ligand or key active site residues.

-

Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of 4-(3-Aminopyridin-2-yl)benzoic acid within the defined binding site of each kinase.

-

Scoring Function: Use the docking program's scoring function to rank the predicted poses based on their estimated binding free energy.

-

System Setup: Place the top-scoring protein-ligand complex from the docking study into a periodic box of water molecules, and add counter-ions to neutralize the system.

-

Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to 300 K and applying pressure to achieve a stable density.

-

Production Run: Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and key hydrogen bond interactions over time.

Hypothetical In Silico Screening Results

The following tables summarize the hypothetical quantitative data obtained from the in silico screening of 4-(3-Aminopyridin-2-yl)benzoic acid against the selected kinase targets.

Table 1: Molecular Docking Results

| Kinase Target | Docking Score (kcal/mol) | Predicted H-bonds with Hinge Region | Key Interacting Residues |

| JAK2 | -9.2 | 2 | Leu932, Val863 |

| CDK9 | -8.5 | 2 | Cys106, Asp104 |

| JNK1 | -7.8 | 1 | Met111 |

Table 2: Molecular Dynamics Simulation Summary (100 ns)

| Kinase Target | Average Ligand RMSD (Å) | H-bond Occupancy with Hinge (%) |

| JAK2 | 1.5 ± 0.3 | 85 |

| CDK9 | 2.1 ± 0.5 | 72 |

| JNK1 | 3.5 ± 0.8 | 45 |

Relevant Kinase Signaling Pathways

Understanding the biological context of the targeted kinases is crucial for interpreting the potential downstream effects of their inhibition.

Experimental Protocols for In Vitro Validation

Following the in silico screening, experimental validation is essential to confirm the predicted kinase inhibition. Below are detailed protocols for two common types of kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant Kinase (JAK2, CDK9, or JNK1)

-

Kinase-specific substrate

-

ATP

-

4-(3-Aminopyridin-2-yl)benzoic acid (test compound)

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

White, opaque 384-well plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of 4-(3-Aminopyridin-2-yl)benzoic acid in 10% DMSO.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of the kinase solution (concentration determined by prior titration).

-

Add 2 µL of a mixture of the kinase-specific substrate and ATP (at the Kₘ concentration for ATP).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HTRF® KinEASE™ Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to detect substrate phosphorylation.

Materials:

-

HTRF® KinEASE™ Kit (Cisbio)

-

Recombinant Kinase (JAK2, CDK9, or JNK1)

-

Biotinylated substrate peptide

-

ATP

-

4-(3-Aminopyridin-2-yl)benzoic acid (test compound)

-

Enzymatic Buffer

-

Detection Buffer

-

Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

White, low-volume 384-well plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of 4-(3-Aminopyridin-2-yl)benzoic acid in the appropriate buffer with a constant percentage of DMSO.

-

Kinase Reaction Setup:

-

In a 384-well plate, dispense 4 µL of the test compound dilution.

-

Add 2 µL of the kinase solution.

-

Add 2 µL of the biotinylated substrate.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

-

Kinase Reaction: Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection:

-

Prepare a detection mixture containing the Eu³⁺-cryptate labeled antibody and Streptavidin-XL665 in detection buffer.

-

Add 10 µL of the detection mixture to each well to stop the kinase reaction.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

-

Fluorescence Measurement: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10⁴) and determine the IC₅₀ value from the dose-response curve.

Conclusion

This technical guide provides a comprehensive framework for the in silico screening of 4-(3-Aminopyridin-2-yl)benzoic acid as a potential kinase inhibitor. The outlined workflow, from target selection and molecular modeling to detailed experimental validation protocols, offers a systematic approach for identifying and characterizing novel kinase inhibitors. The hypothetical results suggest that 4-(3-Aminopyridin-2-yl)benzoic acid may exhibit inhibitory activity against members of the JAK and CDK families, warranting further experimental investigation. The methodologies and protocols presented herein can be adapted for the screening of other small molecules against a wide range of kinase targets, thereby accelerating the drug discovery process.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase Inhibitors Using 4-(3-Aminopyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential phosphodiesterase (PDE) inhibitors derived from 4-(3-aminopyridin-2-yl)benzoic acid. This document outlines a proposed synthetic strategy, detailed experimental protocols, and relevant biological data for structurally related compounds. The information is intended to facilitate research and development in the discovery of novel therapeutics targeting PDE-mediated signaling pathways.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in regulating a wide array of physiological processes. Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, atopic dermatitis, erectile dysfunction, and pulmonary arterial hypertension.

The diverse family of PDEs is categorized into 11 families (PDE1-PDE11) based on their substrate specificity, regulatory properties, and amino acid sequences. Notably, PDE4 inhibitors, which selectively prevent the breakdown of cAMP, have demonstrated significant anti-inflammatory effects. Conversely, PDE5 inhibitors, which act on cGMP, are well-established for their vasodilatory properties.

The core structure of 4-(3-aminopyridin-2-yl)benzoic acid presents a versatile scaffold for the synthesis of novel PDE inhibitors. Its aminopyridine moiety can be functionalized to interact with key residues in the active site of various PDE isoforms, while the benzoic acid group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Approach

The proposed synthesis involves two key transformations:

-

Amide Bond Formation: The carboxylic acid functionality of 4-(3-aminopyridin-2-yl)benzoic acid can be coupled with a variety of amines to introduce diverse substituents. This is a common strategy in medicinal chemistry to explore interactions with the solvent-exposed region of the enzyme's active site.

-

Suzuki-Miyaura Coupling: The aminopyridine core can potentially be further modified via palladium-catalyzed cross-coupling reactions to introduce additional aryl or heteroaryl moieties, which can enhance binding affinity and selectivity.

Data Presentation: Inhibitory Activity of Pyridine-Containing PDE Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of several known pyridine-containing inhibitors against PDE4 and PDE5. This data serves as a benchmark for evaluating newly synthesized compounds derived from 4-(3-aminopyridin-2-yl)benzoic acid.

| Compound ID | Target PDE | IC50 (nM) | Reference Compound |

| TPN729MA | PDE5 | 2.28 | Sildenafil, Tadalafil[1] |

| Sildenafil | PDE5 | 5.22 | Tadalafil, TPN729MA[1] |

| Tadalafil | PDE5 | 2.35 | Sildenafil, TPN729MA[1] |

| Compound 9 | PDE4 | 0.01 | Roflumilast[2] |

| Compound 10 | PDE4 | 0.07 | Roflumilast[2] |

| Compound 11 | PDE4 | 0.06 | Roflumilast[2] |

| SCH 351591 | PDE4 | 58 | Roflumilast[2] |

Experimental Protocols

The following are detailed, proposed protocols for the synthesis and evaluation of PDE inhibitors based on the 4-(3-aminopyridin-2-yl)benzoic acid scaffold.

Protocol 1: Synthesis of N-Substituted 4-(3-Aminopyridin-2-yl)benzamides (Amide Coupling)

This protocol describes a general procedure for the amide coupling of 4-(3-aminopyridin-2-yl)benzoic acid with a representative amine using a common coupling reagent like HATU.

Materials:

-

4-(3-Aminopyridin-2-yl)benzoic acid

-

Desired primary or secondary amine (e.g., benzylamine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(3-aminopyridin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 4-(3-aminopyridin-2-yl)benzamide.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro PDE Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against specific PDE isoforms using a commercially available assay kit.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant human PDE enzyme (e.g., PDE4D or PDE5A)

-

cGMP or cAMP substrate (depending on the PDE isoform)

-

Assay buffer

-

3H-cGMP or 3H-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the recombinant PDE enzyme.

-

Initiate the reaction by adding the substrate mixture containing both the unlabeled (cAMP or cGMP) and radiolabeled (3H-cAMP or 3H-cGMP) substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).

-

Add snake venom nucleotidase to convert the resulting 3H-5'-AMP or 3H-5'-GMP to the corresponding 3H-adenosine or 3H-guanosine.

-

Incubate the plate at 30°C for an additional 10 minutes.

-

Apply the reaction mixture to a cation-exchange resin to separate the unreacted substrate from the product.

-

Elute the product and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Caption: PDE5 Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: Proposed Experimental Workflow for Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols for High-Throughput Screening of 4-(3-Aminopyridin-2-yl)benzoic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-Aminopyridin-2-yl)benzoic acid and its derivatives in high-throughput screening (HTS) campaigns for drug discovery. The protocols detailed below are based on established methodologies for screening similar chemical scaffolds against relevant biological targets, such as protein kinases.

Introduction

4-(3-Aminopyridin-2-yl)benzoic acid is a heterocyclic compound featuring aminopyridine and benzoic acid moieties. This structural arrangement is of significant interest in medicinal chemistry as it is present in numerous biologically active molecules. Derivatives of this scaffold have been identified as inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases. The protocols outlined here are designed for the high-throughput screening of compound libraries based on this core structure to identify novel modulators of kinase activity.

Target Family: Protein Kinases

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The general structure of 4-(3-Aminopyridin-2-yl)benzoic acid and its analogs makes it a suitable candidate for targeting the ATP-binding pocket of various kinases.

High-Throughput Screening Assay: LanthaScreen™ Eu Kinase Binding Assay

A robust and widely used HTS method for identifying kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the binding of an Alexa Fluor™ 647-labeled tracer to a kinase and the subsequent displacement of this tracer by a competitive inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical screening data for 4-(3-Aminopyridin-2-yl)benzoic acid and a set of its derivatives against a representative protein kinase (e.g., Casein Kinase 2 Alpha, CSNK2A1).

| Compound ID | Structure | IC50 (nM) |

| LEAD-001 | 4-(3-Aminopyridin-2-yl)benzoic acid | 850 |

| ANALOG-002 | 4-(3-Amino-5-chloropyridin-2-yl)benzoic acid | 420 |

| ANALOG-003 | 4-(3-Acetamidopyridin-2-yl)benzoic acid | >10,000 |

| ANALOG-004 | Methyl 4-(3-aminopyridin-2-yl)benzoate | 2,500 |

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.

Materials and Reagents:

-

Kinase (e.g., human recombinant CSNK2A1)

-

LanthaScreen™ Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test Compounds (including 4-(3-Aminopyridin-2-yl)benzoic acid and analogs)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates (e.g., Corning #3676)

-

Plate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound in 100% DMSO.

-

Create a serial dilution series of the test compounds in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

-

Transfer 1 µL of each compound dilution to the assay plate. For control wells, add 1 µL of DMSO.

-

-

Kinase/Antibody Mixture Preparation:

-

Prepare a 2X working solution of the kinase and Eu-anti-tag antibody in the assay buffer. The final concentration of the kinase and antibody should be optimized according to the manufacturer's guidelines (typically in the low nanomolar range).

-

-

Tracer Preparation:

-

Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. The final concentration should be at the Kd value for its interaction with the kinase.

-

-

Assay Assembly:

-

To each well of the 384-well plate containing the test compound, add 5 µL of the 2X Kinase/Antibody mixture.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 2X Tracer solution to each well. The final reaction volume is 10 µL.

-

-

Incubation and Detection:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Excitation: 340 nm

-

Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647)

-

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway and the experimental workflow.

Caption: A generic kinase signaling cascade targeted by an inhibitor.

Caption: The experimental workflow for the LanthaScreen™ kinase binding assay.

Conclusion

The described HTS assay provides a reliable and efficient method for screening compound libraries, such as those based on the 4-(3-Aminopyridin-2-yl)benzoic acid scaffold, for potential kinase inhibitors. The flexibility of this platform allows for its adaptation to a wide range of protein kinase targets. Hits identified from such screens can serve as starting points for lead optimization programs in drug discovery.

Application Notes and Protocols for the Purification of 4-(3-Aminopyridin-2-yl)benzoic acid

Introduction

4-(3-Aminopyridin-2-yl)benzoic acid is a heterocyclic aromatic amino acid derivative with potential applications in pharmaceutical and materials science research. As a key intermediate in the synthesis of various compounds, its purity is paramount.[1][2] This document provides detailed application notes and protocols for the analytical monitoring and purification of 4-(3-Aminopyridin-2-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 886505-75-5 |

(Data sourced from commercial supplier information)[3]

High-Performance Liquid Chromatography (HPLC) Analytical Method

HPLC is a powerful technique for the separation, identification, and quantification of 4-(3-Aminopyridin-2-yl)benzoic acid. The following reversed-phase HPLC (RP-HPLC) method is recommended for purity assessment and impurity profiling.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Isocratic or Gradient HPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic elution with 75:25 (v/v) A:B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Rationale for parameter selection: C18 columns are widely used for the separation of aromatic and moderately polar compounds. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4] Acetonitrile is a common organic modifier in reversed-phase chromatography.[5] A detection wavelength of 254 nm is chosen due to the aromatic nature of the compound, and 280 nm can also be monitored as aromatic amino acids absorb in this region.[6]

Experimental Protocol

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter before use.

-

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-(3-Aminopyridin-2-yl)benzoic acid reference standard.

-

Dissolve in a small amount of methanol or acetonitrile.

-

Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with the mobile phase (75:25 A:B).

-

-

Sample Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the 4-(3-Aminopyridin-2-yl)benzoic acid sample to be analyzed.

-

Dissolve in a small amount of methanol or acetonitrile.

-

Quantitatively transfer to a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solution and record the retention time (Rt) and peak area.

-

Inject the sample solution and record the chromatogram.

-

Purity can be calculated based on the area percentage of the main peak relative to the total peak area.

-

Data Presentation

Table 1: HPLC Method Parameters and Expected Results

| Analyte | Expected Retention Time (Rt) | Tailing Factor | Theoretical Plates |

| 4-(3-Aminopyridin-2-yl)benzoic acid | ~ 5-10 min | < 1.5 | > 2000 |

Note: The exact retention time will depend on the specific column and HPLC system used.